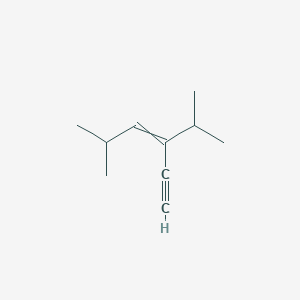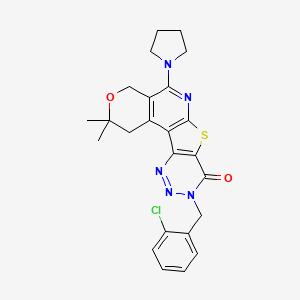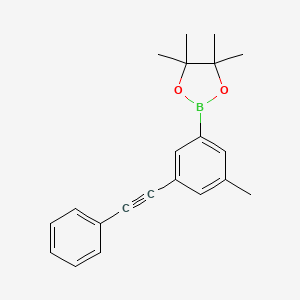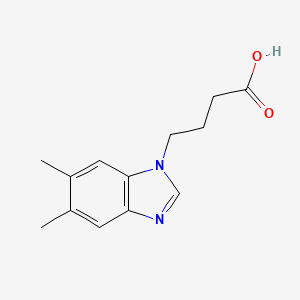![molecular formula C13H26N2O2Si2 B12616156 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 917567-69-2](/img/structure/B12616156.png)
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H28N2O3Si3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of two trimethylsilyl groups attached to the oxygen atoms at positions 2 and 6 of the pyrimidine ring, and a propyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 4-propylpyrimidine-2,6-diol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Propylpyrimidine-2,6-diol+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]
- Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]
Uniqueness
4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the propyl group at position 4, which can influence its chemical reactivity and biological activity. The trimethylsilyl groups also provide steric hindrance and increase the compound’s stability compared to other similar compounds.
Properties
CAS No. |
917567-69-2 |
|---|---|
Molecular Formula |
C13H26N2O2Si2 |
Molecular Weight |
298.53 g/mol |
IUPAC Name |
trimethyl-(4-propyl-6-trimethylsilyloxypyrimidin-2-yl)oxysilane |
InChI |
InChI=1S/C13H26N2O2Si2/c1-8-9-11-10-12(16-18(2,3)4)15-13(14-11)17-19(5,6)7/h10H,8-9H2,1-7H3 |
InChI Key |
VHJSYODVRXJYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)


![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)


![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)

